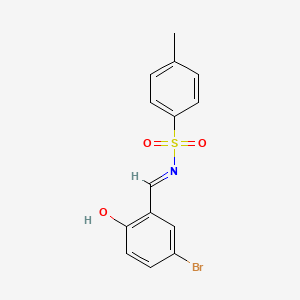

(E)-N-(5-bromo-2-hydroxybenzylidene)-4-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

(NE)-N-[(5-bromo-2-hydroxyphenyl)methylidene]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO3S/c1-10-2-5-13(6-3-10)20(18,19)16-9-11-8-12(15)4-7-14(11)17/h2-9,17H,1H3/b16-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQIFDGMMZHNEBU-CXUHLZMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=C(C=CC(=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=C(C=CC(=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-(5-bromo-2-hydroxybenzylidene)-4-methylbenzenesulfonamide is a derivative of benzamide that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a bromine atom , a hydroxy group , and a sulfonamide moiety , which are crucial for its biological interactions.

Structural Characteristics

- E Configuration : The compound exhibits an E configuration about the C=N double bond, which is significant for its biological activity.

- Hydrogen Bonding : Intramolecular hydrogen bonding may enhance molecular stability and influence its interaction with biological targets .

Antimicrobial Activity

Recent studies have indicated that benzamide derivatives, including the target compound, exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential as antibacterial agents. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antiviral Activity

Benzamide derivatives have also been investigated for their antiviral properties. Notably, certain compounds have demonstrated the ability to inhibit the Hepatitis B virus (HBV) by promoting the formation of empty capsids through specific interactions with HBV core proteins. This suggests that this compound could be explored further for antiviral applications .

Anticancer Potential

The compound's structural features position it as a potential candidate in cancer therapy. Research indicates that benzamide derivatives can inhibit key enzymes involved in cancer cell proliferation. For example, they may act as inhibitors of dihydrofolate reductase (DHFR), which is critical in DNA synthesis and repair pathways in rapidly dividing cancer cells .

Synthesis and Evaluation

A study synthesized various benzamide derivatives, including this compound, and evaluated their biological activities. The results indicated that modifications to the sulfonamide group significantly influenced their efficacy against different pathogens .

Mechanistic Studies

Mechanistic studies have revealed that the compound interacts with target proteins through hydrogen bonding and hydrophobic interactions. These interactions are crucial for its biological effects, including enzyme inhibition and disruption of cellular processes .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target | Efficacy |

|---|---|---|---|

| Benzamide A | Antimicrobial | Bacterial Cell Wall | Moderate |

| Benzamide B | Antiviral | HBV Core Protein | High |

| Benzamide C | Anticancer | DHFR | Significant |

| This compound | Antimicrobial/Antiviral/Anticancer | Multiple Targets | Potentially High |

Comparison with Similar Compounds

Q & A

Q. What are the standard synthetic routes for preparing (E)-N-(5-bromo-2-hydroxybenzylidene)-4-methylbenzenesulfonamide?

The compound is typically synthesized via Schiff base condensation. Equimolar amounts of 4-methylbenzenesulfonamide and 5-bromo-2-hydroxybenzaldehyde are refluxed in methanol with a catalytic amount of acetic acid (1–2 drops) for 1–2 hours. The reaction progress is monitored by TLC, and the product is crystallized by slow evaporation at room temperature, yielding red or orange crystals . Methanol is preferred due to its polarity, which facilitates imine formation, while acetic acid protonates the amine, enhancing nucleophilicity.

Q. How is the molecular structure of this compound confirmed post-synthesis?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are mounted on a diffractometer (e.g., Bruker Kappa APEXII CCD) with MoKα radiation (λ = 0.71073 Å). Data collection parameters include ω-scans at 296 K, followed by structure solution using SHELXS-97 and refinement via SHELXL-97 . Key metrics include R-factor convergence (< 0.05), validation of planar geometry (e.g., r.m.s. deviations < 0.02 Å for aromatic rings), and hydrogen-bonding networks .

Q. What crystallization techniques are optimal for this sulfonamide derivative?

Slow evaporation of methanol or ethanol solutions at 20–25°C yields high-quality crystals. For improved crystal size, a seeded growth method can be employed. Crystallization in mixed solvents (e.g., methanol:acetone, 3:1) may enhance lattice stability, particularly if π-π stacking or halogen interactions (C–Br⋯π) dominate packing .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond lengths, angles) be resolved during refinement?

Discrepancies often arise from thermal motion or disorder. Use SHELXL’s restraints (e.g., DFIX, DANG) to harmonize bond lengths/angles with expected values (e.g., C–N = 1.27–1.32 Å, C–O = 1.36–1.42 Å). For electron density outliers, apply PART commands to model disorder. Validate using RIGU checks for geometric plausibility and ADDSYM in PLATON to detect missed symmetry . Cross-validate with spectroscopic data (e.g., IR: C=N stretch ~1610–1640 cm⁻¹; NMR: imine proton δ ~8.3–8.5 ppm) .

Q. What methodologies are effective for analyzing hydrogen-bonding networks and their impact on crystal packing?

Graph-set analysis (Bernstein et al., 1995) categorizes hydrogen bonds into motifs like S(6) (intramolecular O–H⋯N) or R₂²(8) (intermolecular N–H⋯N). Use Mercury or PLATON to visualize interactions and calculate geometric parameters (D–H⋯A distances, angles). For example, in related sulfonamides, N–H⋯O bonds (2.8–3.0 Å) form chains, while O–H⋯N bonds (2.6–2.7 Å) stabilize planar conformations .

Q. How can mechanochemical methods be adapted for C–N coupling reactions involving this compound?

Ball milling with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as an oxidant enables solvent-free cyclization. For example, milling this compound (1.2 equiv DDQ, 30 Hz, 2h) can yield benzimidazole derivatives. Monitor reaction progress via in-situ Raman spectroscopy to detect C=N bond scission (~1590 cm⁻¹ → 1620 cm⁻¹) .

Q. What strategies are recommended for assessing potential biological activity (e.g., antitumor)?

As an intermediate in TGX221 synthesis, evaluate its role in PI3K inhibition via kinase assays. Use molecular docking (AutoDock Vina) to predict binding to the PI3Kγ ATP-binding pocket (PDB: 2CHW). Validate with in vitro cytotoxicity assays (MTT) on cancer cell lines (e.g., HeLa, IC₅₀ determination). Compare with TGX221’s IC₅₀ (~5 nM) to assess efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.